Product packaging for Miragel(Cat. No.:CAS No. 116788-62-6)

Miragel

Cat. No.: B1168782
CAS No.: 116788-62-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Miragel, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

116788-62-6

Molecular Formula

C6H12N2O3

Synonyms

Miragel

Origin of Product

United States

Chemical Synthesis and Fabrication Methodologies of Miragel Type Hydrogels

Monomer Selection and Precursor Chemistry for Miragel Polymerization

The foundational components of this compound-type hydrogels, as exemplified by the historical this compound scleral buckle, are the monomers methyl acrylate (B77674) (MA) and 2-hydroxyethyl acrylate (HEA). These monomers are derivatives of acrylic acid, possessing a vinyl group that is highly reactive in polymerization processes. atamankimya.comatamanchemicals.comwikipedia.orggantrade.com

Methyl Acrylate (MA) (PubChem CID: 7294) is the methyl ester of acrylic acid, a colorless liquid with a characteristic acrid odor. wikipedia.orgnih.gov When copolymerized with other (meth)acrylic and vinyl monomers, MA contributes to a balanced set of properties including hardness, tack, flexibility, and strength. gantrade.comgantrade.com It also imparts good water resistance, excellent UV, sunlight, and weathering resistance, and transparency to the resulting copolymers. gantrade.comgantrade.com Poly(methyl acrylate) (PMA) itself is a soft, rubbery material at room temperature, with a glass transition temperature (Tg) of +10 °C. gantrade.com

2-Hydroxyethyl Acrylate (HEA) (PubChem CID: 13165) is a bifunctional monomer containing both an acrylate group and a hydroxyl functional group. atamankimya.comatamanchemicals.com This dual functionality makes HEA highly reactive in both polymerization and subsequent crosslinking reactions. atamankimya.com It is widely utilized in the synthesis of various polymers, including hydrogels, coatings, adhesives, and thermosets, due to its versatility in copolymerizing with a broad range of monomers. atamankimya.comatamanchemicals.comjamorin.com The pendant hydroxyl groups introduced by HEA can serve as sites for reactions with crosslinking agents. atamanchemicals.com

Both MA and HEA are vinyl monomers, making them suitable precursors for various addition polymerization techniques, particularly free-radical polymerization. nih.govmetu.edu.trmdpi.com Their chemical structure provides the necessary double bonds for chain growth, leading to the formation of long polymer chains that, when appropriately crosslinked, constitute the hydrogel network.

Polymerization Techniques for this compound Hydrogel Formation

The formation of this compound-type hydrogels fundamentally involves the polymerization of monomers to create a polymeric network. Two primary approaches are prevalent in hydrogel synthesis: free-radical polymerization and controlled/living polymerization.

Free-Radical Polymerization in Hydrogel Synthesis

Free-radical polymerization (FRP) is a widely adopted and versatile method for synthesizing hydrogels, especially from acrylate monomers like methyl acrylate and 2-hydroxyethyl acrylate. nih.govmdpi.comrsc.orgmdpi.com This technique typically involves three basic components: monomers, an initiator, and a crosslinking agent. semanticscholar.org The process commences with the thermal or photochemical decomposition of an initiator into reactive free radical species. google.comnih.gov These radicals subsequently react with the monomer to initiate chain growth, forming polymer chains. nih.gov

FRP can be carried out in various forms, including bulk, solution, or emulsion polymerization, offering flexibility in the fabrication process. metu.edu.trnih.gov While simple and cost-effective, conventional free-radical polymerization generally leads to a broad molecular weight distribution (high polydispersity) and offers limited control over the precise polymer architecture. sigmaaldrich.comacs.org For acrylate monomers, free-radical polymerization can be highly exothermic and may exhibit autoacceleration, potentially leading to challenges in process control and uniform network formation. metu.edu.trmdpi.comnoaa.gov

Typical Free-Radical Polymerization Reaction Scheme: The general scheme for free-radical polymerization involves three main steps:

Initiation: The initiator (I) decomposes to form radicals (R•). I → 2R• R• + M → RM• (where M is a monomer)

Propagation: The radical attacks another monomer molecule, extending the polymer chain. RM• + n M → RM(M)n•

Termination: Two growing radical chains combine or disproportionate, leading to the cessation of chain growth. RM(M)n• + RM(M)m• → Polymer

Controlled/Living Polymerization for Hydrogel Architectures

Controlled/living radical polymerization (CRP or LRP) techniques represent advanced methodologies that provide enhanced control over polymer characteristics compared to conventional free-radical polymerization. sigmaaldrich.comnih.gov These methods allow for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), specific end-group functionalities, and complex architectures, such as block copolymers. sigmaaldrich.comnih.gov The key feature of CRP is the minimization of premature termination, allowing the molecular weight to increase linearly with monomer conversion until all monomer is consumed or the reaction is intentionally stopped. sigmaaldrich.com

Two prominent CRP techniques widely applied in hydrogel synthesis are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. sigmaaldrich.comnih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP enables controlled polymerization by reversibly activating and deactivating growing polymer chains using a small-molecule catalyst (typically a transition metal complex) to transfer an atom (e.g., halogen) between the dormant and active chain ends. sigmaaldrich.comacs.orgnih.gov This precise control facilitates the creation of well-defined polymeric networks for hydrogels. acs.org For instance, 2-hydroxyethyl acrylate can be polymerized via ATRP to produce polymers suitable for hydrogels. atamankimya.commetu.edu.tr

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization achieves living characteristics through a degenerative chain transfer process mediated by a chain transfer agent (CTA), often a thiocarbonylthio compound. sigmaaldrich.comnih.gov The CTA reversibly reacts with growing radical chains, allowing for reversible addition and fragmentation, which regulates the concentration of active radical species and leads to controlled growth. sigmaaldrich.com

Comparison of Polymerization Techniques: While both ATRP and RAFT offer superior control over polymer architecture compared to conventional free-radical polymerization, their performance can vary depending on the specific application. Generally, both methods result in hydrogel networks with better-controlled properties. acs.orgnsf.gov RAFT can sometimes achieve higher conversions and gel fractions, while ATRP may offer better control for longer primary chain lengths and lower crosslink densities, leading to hydrogels with higher swelling ratios. acs.orgnsf.gov

Table 1: Comparison of Polymerization Techniques for Hydrogel Synthesis

FeatureFree-Radical Polymerization (FRP)Controlled/Living Radical Polymerization (CRP)
Molecular Weight Control Limited; broad distributionHigh; narrow distribution
Polymer Architecture Simple linear or branched structuresComplex (e.g., block copolymers)
Chain End Functionality Less controlledHigh degree of control
Reaction Control Can be exothermic, autoaccelerationBetter control over reaction kinetics
Initiators Thermal (e.g., AIBN, peroxides), PhotoSpecific catalyst/CTA systems (e.g., Cu-complex for ATRP, thiocarbonylthio for RAFT)
Typical Monomers Acrylates, methacrylates, vinyl monomersBroad range of vinyl monomers
Hydrogel Properties Less predictable network homogeneityWell-defined network structure, tunable properties nsf.gov
Cost/Complexity Generally lower cost, simplerHigher cost, more complex

Crosslinking Strategies and Their Impact on this compound Network Structure

Chemical Crosslinking Mechanisms in Hydrogels

Chemical crosslinking involves the formation of permanent, non-reversible covalent bonds between polymer chains. semanticscholar.orgmdpi.comsapub.org This results in a robust and stable 3D network that is less susceptible to changes in environmental conditions like temperature or pH. mdpi.com For this compound scleral buckles, the crosslinking agent identified is ethylene (B1197577) diacrylate (EDA). nih.govgantrade.com

Ethylene Diacrylate (EDA) (PubChem CID: 75282) is a homobifunctional crosslinking reagent. nih.govuni.lumedchemexpress.com Its chemical structure contains two acrylate groups, each capable of undergoing radical polymerization. nih.govuni.lu During the polymerization process of methyl acrylate and 2-hydroxyethyl acrylate, the double bonds of EDA can react with the growing polymer chains, thereby linking multiple chains together to form a crosslinked network. google.commedchemexpress.com

Other common chemical crosslinkers for acrylate-based hydrogels include N,N′-methylenebisacrylamide (MBA), ethylene glycol dimethacrylate (EGDMA), and diacrylate esters of polyethylene (B3416737) oxides (PEGDA). mdpi.comgoogle.comtandfonline.comsapub.org The crosslinking mechanism typically occurs concurrently with monomer polymerization via free-radical addition. google.com The introduction of these covalent crosslinks restricts the movement of individual polymer chains, transforming the liquid monomer solution into a solid, gel-like material. sapub.org

The density of chemical crosslinks (i.e., the amount of crosslinker used) is a key parameter affecting the hydrogel's properties. A higher crosslinking density generally leads to:

Increased mechanical strength and rigidity. mdpi.comnih.govsapub.org

Reduced swelling capacity, as the network becomes more constrained. tandfonline.comnih.govmdpi.com

Smaller polymer mesh size (the average distance between crosslinks). tandfonline.com

Higher molecular weight between crosslinks () values indicate a lower crosslinking density, and vice versa. tandfonline.comnih.gov

Table 2: Impact of Chemical Crosslinking Density on Hydrogel Properties (General Trends)

PropertyLow Crosslinking DensityHigh Crosslinking Density
Mechanical Strength Lower, more elasticHigher, more rigid
Swelling Ratio HigherLower
Polymer Mesh Size LargerSmaller
Network Stability Less stableMore stable
Degradation Rate Potentially fasterPotentially slower

Physical Crosslinking and Supramolecular Assembly in Polymeric Systems

In contrast to chemical crosslinking, physical crosslinking involves non-covalent interactions between polymer chains. mdpi.comsapub.orgnih.gov These interactions are transient and reversible, allowing the hydrogel to undergo structural changes without breaking permanent bonds. mdpi.comrsc.org This dynamic nature imparts properties such as self-healing and responsiveness to external stimuli like temperature, pH, or ionic strength. mdpi.comnih.govrsc.orgnih.gov

Common physical crosslinking mechanisms include:

Hydrogen Bonding: Formation of hydrogen bonds between hydrophilic groups on polymer chains (e.g., hydroxyl, carboxyl, amide groups). mdpi.comsapub.orgnih.gov

Hydrophobic Interactions: In aqueous environments, hydrophobic segments of polymer chains can aggregate to minimize contact with water, forming physical junctions. sapub.orgnih.gov This is driven by the entropic gain from burying hydrophobic faces away from the aqueous environment. nih.gov

Ionic Interactions: Electrostatic attractions between charged groups on polymer chains or between charged polymers and multivalent ions (e.g., alginate crosslinked by Ca²⁺ ions). rsc.orguniba.it

Host-Guest Interactions: Specific recognition and binding between a host molecule (e.g., cyclodextrin) and a guest molecule (appended to another polymer chain), leading to physical crosslinks. nih.govnih.govrsc.org These interactions are highly specific and can be engineered for tunable responses. nih.govrsc.orgrsc.org

Chain Entanglements and Crystallite Formation: Physical entanglement of polymer chains or the formation of crystalline regions within the polymer network can also act as physical crosslinks. sapub.org

While physically crosslinked hydrogels offer dynamic properties and biomimetic characteristics, they generally exhibit lower mechanical stability compared to their chemically crosslinked counterparts due to the non-permanent nature of the bonds. semanticscholar.orgsapub.org Despite this, the ability to form transient polymeric networks with tunable properties makes supramolecular hydrogels highly valuable for diverse applications, including drug delivery and tissue engineering, where reversible behavior is desirable. nih.govnih.govrsc.org

Purification and Processing Considerations for this compound-Class Polymeric Materials

The purification and processing of this compound-class polymeric materials, particularly those intended for implantable biomedical applications, are critical steps to ensure biocompatibility, long-term stability, and desired physical properties. These processes aim to remove impurities, control hydration, and achieve the final product specifications.

Purification Methods: Following polymerization, the as-synthesized hydrogel typically contains unreacted monomers, initiators, soluble oligomers, and residual diluent. These impurities must be removed to prevent adverse biological reactions upon implantation and to stabilize the material. The primary purification method for hydrogels is washing , often involving immersion in large volumes of an appropriate solvent, usually distilled or deionized water.

Washing Regimen : The hydrogel is typically cut into smaller pieces to facilitate efficient diffusion of impurities. Multiple washing cycles, often with agitation or solvent exchange, are employed over an extended period (e.g., several days to weeks) to ensure thorough removal of leachable components. The temperature of the wash medium (e.g., between 0°C and 100°C) and the number of washes are optimized based on the nature of the contaminants and the hydrogel.

Removal of Soluble Oligomers : Soluble oligomers, which are short polymer chains not incorporated into the crosslinked network, are a particular concern for implantable materials as they can leach out over time. Prolonged washing helps in their removal.

Specialized Techniques : For highly sensitive applications or to speed up the process, techniques such as membrane dialysis can be employed, though care must be taken with very soft gels to avoid issues like low concentration due to osmosis.

Processing Considerations: Beyond purification, specific processing steps are necessary to impart the desired physical and mechanical characteristics to this compound-class hydrogels for their intended use.

Swelling Control : Hydrogels are characterized by their ability to absorb large quantities of water. The equilibrium swelling degree is a crucial property, especially for implants where volume stability is paramount. The historical this compound demonstrated a unique "swelling hysteresis," where the gel, initially swollen in ethanol, retained a high level of hydration (75% water) and softness when transferred to water, with its swelling decreasing very slowly over approximately one year to reach equilibrium. This controlled and gradual swelling behavior was a deliberate design feature for its application as a scleral buckling implant, allowing for gradual indentation of the sclera.

Mechanical Properties : The mechanical strength, elasticity, and softness of the hydrogel are critical for its function as an implant. The synthesis parameters, particularly the monomer ratio and crosslinking density, are precisely controlled to achieve the desired mechanical profile. This compound was noted for being more elastic and stronger than other hydrogels of similar softness available at the time.

Drying : Drying is often a post-purification step, though it must be carefully managed to avoid detrimental effects. Rapid drying techniques, such as spray drying, can be employed to minimize the formation of unacceptable levels of soluble oligomers that might arise from prolonged thermal treatment. Overly aggressive drying or high temperatures can lead to thermal degradation or chain scission, increasing oligomer concentrations.

Long-Term Stability : For implantable materials, long-term stability under physiological conditions is paramount. The hydrolysis of the synthetic hydrophilic material in the original this compound implant led to significant expansion and associated complications, highlighting the importance of chemical stability of the polymer bonds in the body. Future developments in this compound-class materials would need to address the hydrolytic stability of the polymeric backbone to ensure reliable long-term performance.

Typical Processing Parameters for Hydrogels (Illustrative) Processing parameters are highly dependent on the specific hydrogel composition and intended application.

ParameterTypical Range (Illustrative)
Washing SolventDeionized water, physiological saline solutions
Washing Temperature5-90°C (often room temperature)
Washing CyclesMultiple (e.g., 3-7 changes) over several days/weeks
Drying MethodAir drying, vacuum drying, lyophilization, spray drying
Drying TemperatureBelow glass transition temperature; typically 40-70°C for vacuum drying
Final Water ContentApplication-dependent (e.g., 10-90% for hydrogels)

Note: These are general ranges for hydrogel processing and may vary for the specific this compound formulation.

Molecular Architecture and Network Theory of Miragel Hydrogels

Topological Characterization of Miragel Polymer Networks

This compound's network structure is formed by the copolymerization of methylacrylate and 2-hydroxyethyl acrylate (B77674), with ethylene (B1197577) diacrylate serving as the crosslinking agent koreamed.org. This crosslinking process creates a covalent network that defines the hydrogel's insoluble nature and its ability to swell in aqueous environments mdpi.com.

Topological characterization of polymer networks typically involves assessing features such as crosslinking density, mesh size, and network heterogeneity. Crosslinking density refers to the number of crosslinks per unit volume of the polymer, directly influencing the rigidity and swelling capacity of the hydrogel researchgate.netmdpi.com. A higher crosslinking density generally leads to a smaller mesh size and reduced swelling. Mesh size, or pore size, dictates the space available within the network, affecting properties like solute diffusion and mechanical strength drexel.edu. Network heterogeneity, arising from the random nature of crosslinking or trapped entanglements, can lead to variations in local properties within the material nih.gov.

Theoretical Models Describing this compound Hydrogel Swelling and Deswelling Kinetics

The swelling behavior of this compound hydrogels is a critical aspect of their performance, particularly given the documented complications of long-term expansion researchgate.netkoreamed.orgu-tokyo.ac.jp. Hydrogel swelling is a complex process driven by the interplay of thermodynamic forces (mixing entropy of polymer and solvent, and osmotic pressure due to mobile ions) and opposing elastic forces from the stretched polymer network u-tokyo.ac.jpresearchgate.net.

The Flory-Rehner theory is a foundational thermodynamic model used to describe the equilibrium swelling of crosslinked polymer networks researchgate.net. This theory balances the osmotic pressure that drives water into the gel with the elastic retractive forces of the polymer chains that resist swelling. The degree of swelling at equilibrium is related to the crosslinking density and the polymer-solvent interaction parameter (χ) researchgate.netresearchgate.net. For this compound, its significant swelling indicates a favorable polymer-solvent interaction (hydrophilicity) and a network that allows for substantial water uptake koreamed.orgu-tokyo.ac.jp.

The kinetics of swelling and deswelling describe the rate at which a hydrogel absorbs or releases water. This process is governed by the diffusion of the solvent into or out of the polymer network, coupled with the relaxation of the polymer chains redalyc.orgrsc.org. Common kinetic models include:

Fickian Diffusion Model: Often observed in the initial stages of swelling, where the rate of water uptake is proportional to the square root of time, suggesting that diffusion is the primary controlling factor redalyc.org.

Non-Fickian Diffusion (Anomalous) Model: When both solvent diffusion and polymer chain relaxation occur at comparable rates, the swelling kinetics deviate from simple Fickian behavior redalyc.org.

Schott Model (Second-Order Kinetics): Applicable for longer swelling times or when the density of the sample has increased, suggesting a different rate-limiting mechanism than simple diffusion redalyc.org.

Tanaka-Fillmore Equation: Can describe the kinetics of shrinkage (deswelling) of hydrogels, relating the rate to the cooperative diffusion of the gel network researchgate.net.

For this compound, the "long-term hydrolysis and explant expansion" researchgate.net points to a kinetic process where water absorption continued over extended periods, likely influenced by the ongoing degradation of the polymer network. This degradation would effectively increase the apparent mesh size and reduce the elastic resistance, leading to increased swelling pressure (Πsw) u-tokyo.ac.jp.

Table 1: General Parameters Influencing Hydrogel Swelling and Kinetics (Interactive data will be displayed here)

ParameterInfluence on Swelling BehaviorRelevancy to this compound
Crosslinking DensityInversely proportional to equilibrium swelling; higher density limits water uptake.Its specific value is not public, but it was initially designed to control swelling, though long-term degradation altered this researchgate.netkoreamed.orgresearchgate.net.
Polymer-Solvent Interaction (χ)Determines the thermodynamic favorability of mixing; a lower χ (more favorable interaction) leads to greater swelling.This compound's hydrophilic nature implies a favorable interaction with water, contributing to its swelling tendency koreamed.org.
TemperatureCan influence polymer-solvent interactions and chain mobility; impacts swelling rate and equilibrium.Physiological temperature (37°C) would consistently influence this compound's long-term behavior researchgate.net.
pHFor ionizable hydrogels, pH changes alter the charge density on polymer chains, affecting osmotic pressure and swelling.While this compound is not explicitly stated as pH-sensitive, physiological pH would be a constant environmental factor illinois.edu.
Degradation RateCleavage of network bonds leads to reduced crosslinking density, increased mesh size, and uncontrolled swelling.Crucial for this compound: Hydrolytic degradation was the primary cause of severe, long-term explant expansion and complications researchgate.netkoreamed.orgu-tokyo.ac.jp.
Diffusion CoefficientDetermines the rate of solvent uptake; influenced by mesh size, chain mobility, and polymer concentration.This compound's swelling kinetics would be governed by water diffusion into its network, which changed as the material degraded drexel.edursc.org.

Intermolecular and Intramolecular Interactions Governing this compound Network Cohesion

The cohesion and structural integrity of a hydrogel network, including this compound, are sustained by a combination of chemical (covalent) crosslinks and various non-covalent intermolecular interactions.

Covalent Crosslinks: In this compound, the primary covalent interactions are the ester bonds formed during the crosslinking reaction between methylacrylate, 2-hydroxyethyl acrylate, and ethylene diacrylate koreamed.org. These covalent bonds are responsible for creating the stable, three-dimensional network that prevents the polymer chains from dissolving in water. However, the long-term failure of this compound was attributed to "hydrolytic degradation" researchgate.netkoreamed.org, implying that these ester linkages, when exposed to the physiological aqueous environment over many years, underwent hydrolysis. This chemical reaction breaks down the covalent network, leading to a decrease in crosslinking density and a loss of structural integrity, which manifested as excessive swelling and material disintegration researchgate.netkoreamed.org.

Hydrogen Bonding: Given that this compound is a "hydrophilic material" koreamed.org, hydrogen bonding plays a significant role. The hydroxyl groups from 2-hydroxyethyl acrylate and ester linkages within the polymer backbone can form hydrogen bonds with surrounding water molecules, contributing to water absorption. Hydrogen bonding between polymer chains can also contribute to network stability.

The long-term performance failure of this compound highlights the critical importance of understanding the stability of covalent crosslinks in a physiological environment. The susceptibility of its ester linkages to hydrolysis was a key factor undermining its network cohesion over time researchgate.netkoreamed.org.

Phase Transition Phenomena in this compound-Type Stimuli-Responsive Hydrogels

Hydrogels, including this compound, can exhibit "phase transition phenomena," which refer to significant, often abrupt, changes in their volume or state in response to certain stimuli nih.govmdpi.commdpi.com. These materials are broadly known as stimuli-responsive, or "smart," hydrogels. While this compound was not explicitly designed as a rapidly reversible stimuli-responsive hydrogel in the modern sense (e.g., thermosensitive hydrogels like PNIPAAm that undergo a rapid volume phase transition at a specific temperature mdpi.com), its behavior in the body demonstrates a profound, albeit irreversible, response to a chemical stimulus: hydrolysis researchgate.netkoreamed.orgu-tokyo.ac.jp.

The "stimulus" for this compound's significant volume expansion was the long-term exposure to the aqueous physiological environment, leading to hydrolytic degradation of its polymer network researchgate.netkoreamed.org. This chemical process resulted in a volume phase transition from a stable, implanted hydrogel to a significantly expanded and often disintegrated material koreamed.orgu-tokyo.ac.jp. This can be categorized as a chemically-induced phase transition, where the chemical trigger (hydrolysis) alters the network's structural integrity, changing its affinity for water and leading to massive swelling.

General stimuli that can induce phase transitions in hydrogels include:

Temperature: Many hydrogels exhibit a sharp volume phase transition temperature (VPTT) where they undergo a drastic volume change mdpi.commdpi.com. Below the lower critical solution temperature (LCST), they swell, and above it, they collapse, or vice-versa for upper critical solution temperature (UCST) mdpi.com.

pH: Hydrogels with ionizable groups can swell or deswell dramatically with changes in pH, as the ionization state of their polymer chains alters their charge density and osmotic pressure illinois.edunih.gov.

Light: Hydrogels incorporating photo-responsive chromophores can exhibit reversible gel-sol transitions or volume changes upon light irradiation nih.govmdpi.com.

Ionic Strength: Changes in salt concentration can affect the osmotic pressure and screening of charges in polyelectrolyte hydrogels, leading to volume changes illinois.edu.

Electric/Magnetic Fields: Certain hydrogels can respond to these fields, undergoing deformation or volume changes nih.gov.

Chemical Triggers: Specific chemical reactions (like hydrolysis, as seen in this compound, or enzymatic degradation) can lead to changes in network structure and subsequent volume transitions u-tokyo.ac.jpnih.govrsc.org.

While this compound's response was a long-term, destructive process rather than a controlled, reversible one, it nonetheless demonstrates a volume phase transition phenomenon driven by the chemical environment researchgate.netkoreamed.orgu-tokyo.ac.jp. The uncontrolled nature of this transition ultimately led to its withdrawal from clinical use researchgate.net.

Table 2: Observed Characteristics of this compound's Phase Transition (Interactive data will be displayed here)

CharacteristicDescriptionImplication for this compound
StimulusLong-term exposure to physiological aqueous environment (hydrolysis).The chemical environment within the body acted as a persistent stimulus, causing breakdown of the polymer network researchgate.netkoreamed.org.
ResponseSignificant, progressive volume expansion (swelling) and disintegration of the material.This was a dramatic and uncontrolled volume increase, fundamentally altering the material's intended function and causing severe complications due to compression of surrounding tissues researchgate.netkoreamed.orgu-tokyo.ac.jp.
ReversibilityIrreversible. The degradation process led to permanent structural changes in the network.Unlike many modern "smart" hydrogels designed for reversible transitions, this compound's response was destructive and non-reversible, preventing its continued safe use and necessitating removal in many cases researchgate.netkoreamed.org.
MechanismHydrolytic cleavage of ester bonds within the polymer backbone and/or crosslinks, leading to decreased crosslinking density.The breaking of covalent bonds reduced the elastic restraint of the network, allowing for further water uptake and loss of mechanical integrity, highlighting the importance of hydrolytic stability for long-term biomedical implants researchgate.netkoreamed.org.

Chemical Stability and Mechanisms of Degradation of Miragel Hydrogels

Hydrolytic Degradation Pathways of Miragel's Constituent Polymers

Hydrolytic degradation stands out as the most prominent and clinically significant degradation pathway for this compound. Long-term follow-up studies of this compound implants revealed that the hydrolysis of its synthetic hydrophilic material led to marked expansion and increased friability of the substance nih.govfishersci.cafishersci.ca. Micro-Fourier transform infrared spectroscopic analysis of recovered implants confirmed the occurrence of chemical changes, specifically hydrolytic degradation, which resulted in swelling greater than the original polymer atamankimya.comfishersci.cawikipedia.org.

The primary chemical degradation mechanism in this compound hydrogels is the hydrolysis of ester bonds present in its constituent polymers. The material is composed of co-poly(methyl acrylate-2-hydroxyethyl acrylate) and is cross-linked by ethylene (B1197577) diacrylate atamankimya.com. All these components contain ester linkages (-COO-). In the presence of water, these ester bonds undergo hydrolysis, a process where water molecules cleave the ester groups, leading to the breaking of polymer chains and crosslinks.

This scission of the polymeric network results in a decrease in molecular weight, an increase in the material's hydrophilicity (due to the formation of carboxylic acid and hydroxyl end groups), and a subsequent increase in water uptake atamankimya.comfishersci.ca. The increased water absorption contributes to the observed excessive swelling of the implant. Furthermore, the fragmentation of the polymeric network due to chain scission leads to the material becoming highly friable, making surgical removal technically difficult as it can break into many small pieces atamankimya.comfishersci.cafishersci.ca.

The observed in vivo behavior, such as swelling and fragmentation, is a direct consequence of this hydrolytic ester cleavage occurring within the biological environment over extended periods.

Table 1: Observed Effects of Hydrolytic Degradation on this compound Implants

FeaturePre-implantation CharacteristicsPost-degradation Characteristics (In Vivo)Reference
Material StateSoft, elastic, smooth hydrogelTranslucent, gel-like, extremely friable atamankimya.comfishersci.cafishersci.ca
Volume/SizeOriginal sizeMarked expansion, excessive swelling atamankimya.comnih.govfishersci.ca
Chemical Composition (Key Change)Intact ester linkagesCleaved ester linkages, altered chemical composition atamankimya.comfishersci.cafishersci.ca
Ease of RemovalN/A (designed for permanent implant)Technically difficult due to friability, particle retention atamankimya.comnih.govfishersci.ca
TimeframeN/ALong-term (e.g., >10 years post-implantation) nih.govfishersci.cafishersci.ca

Based on the reported chemical composition of this compound, which consists of co-poly(methyl acrylate-2-hydroxyethyl acrylate) cross-linked with ethylene diacrylate atamankimya.com, there are no amide (-CONH-) functionalities present in its polymeric backbone or crosslinked network. Therefore, amide hydrolysis is not a relevant or significant degradation pathway for this compound hydrogels.

Ester Hydrolysis in Polymeric Backbones

Oxidative Degradation Processes Affecting this compound's Chemical Integrity

While specific, detailed research findings focusing solely on the oxidative degradation of this compound's precise co-poly(methyl acrylate-2-hydroxyethyl acrylate) structure are not extensively documented, general principles of oxidative degradation in acrylate-based polymers can be applied. In general, oxidative degradation typically involves free radical reactions initiated by oxygen, often in the presence of light, heat, or metal ions. These reactions can lead to chain scission, cross-linking, or the formation of various oxygen-containing functional groups such as hydroxyls, carbonyls, and hydroperoxides atamanchemicals.com.

Photodegradation Mechanisms in Hydrogel Systems Applicable to this compound

The ester groups within the this compound structure could potentially absorb UV light, leading to photo-induced bond scission or the formation of chromophores that further catalyze degradation. While poly(methyl methacrylate) (PMMA) is generally considered photo-stable researchgate.net, the presence of 2-hydroxyethyl acrylate (B77674) and the copolymeric nature, along with the crosslinker, might influence the material's susceptibility to light-induced degradation. Given that this compound was an implanted material, exposure to significant UV radiation would primarily be limited to certain surgical applications or if the implant was exposed to external light sources before implantation. However, if any photosensitive impurities or degradation products form, they could potentially contribute to further breakdown over time.

Influence of Environmental Factors on this compound's Chemical Stability (e.g., pH, Temperature)

The long-term degradation of this compound observed clinically provides direct evidence of its chemical instability under physiological environmental factors. The human body maintains a relatively stable internal environment with a pH of approximately 7.4 and a temperature of 37°C. Despite these relatively mild conditions, this compound implants underwent significant hydrolytic degradation, leading to marked expansion and friability over years of implantation nih.govfishersci.cafishersci.ca.

This highlights that even at neutral pH and body temperature, the ester linkages within this compound's polymeric structure are susceptible to slow, continuous hydrolysis. The hydrophilic nature of the hydrogel, allowing for water absorption, inherently facilitates this hydrolytic process. While extreme pH values (highly acidic or basic) or elevated temperatures are known to accelerate polymer hydrolysis and degradation mdpi.comdb-thueringen.de, the fact that this compound degraded significantly under physiological conditions underscores its inherent susceptibility to hydrolytic pathways in the presence of water, which is a fundamental component of its hydrogel nature and the biological environment.

Advanced Spectroscopic and Chemical Characterization Methodologies for Miragel Hydrogels

Vibrational Spectroscopy for Chemical Bond Analysis (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, are indispensable for analyzing the chemical bonds and functional groups present within Miragel hydrogels. These methods provide molecular fingerprints that can confirm the presence of constituent monomers, verify polymerization, and identify alterations in chemical structure over time.

FTIR spectroscopy relies on the absorption of infrared radiation by molecular vibrations, yielding a spectrum characteristic of the chemical bonds within the material. For PHEMA-based this compound, FTIR can identify key functional groups such as the hydroxyl (-OH) stretching vibrations (around 3200-3600 cm⁻¹), carbonyl (C=O) stretching from the ester group (around 1720-1740 cm⁻¹), and C-H stretching vibrations (around 2800-3000 cm⁻¹) nih.govkoreamed.org. The presence of these peaks confirms the methacrylate (B99206) backbone and the pendant hydroxyl groups. Changes in peak intensity or position can indicate variations in hydrogen bonding or chemical reactions like hydrolysis. For instance, the reported hydrolysis of this compound scleral buckles could be monitored by observing changes in ester-related vibrational modes nih.govmdpi.com.

Raman spectroscopy, a complementary technique, measures the inelastic scattering of light, providing information about molecular vibrations. It is particularly useful for studying carbon-carbon bonds and symmetrical vibrations that might be weak in FTIR. In hydrogels, Raman spectroscopy can be used to assess the degree of polymerization, identify cross-linking points, and analyze the distribution of components within the hydrogel network mit.edu. Both FTIR and Raman can also be applied to investigate the swelling behavior of hydrogels by observing changes in peak intensities related to water content or polymer chain conformation.

TechniqueKey Information ProvidedRelevant Functional Groups / Bonds
FTIRIdentification of functional groups, hydrogen bonding, presence of ester linkages, monitoring hydrolysis.-OH, C=O (ester), C-H
RamanPolymer backbone structure, cross-linking, molecular vibrations, component distribution.C-C, C=C, C-O-C (ether linkages)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the chemical structure of this compound hydrogels. Both ¹H NMR and ¹³C NMR can provide high-resolution insights into the monomer units, their arrangement within the polymer chain, and the extent and nature of cross-linking.

¹H NMR spectroscopy provides information about the different proton environments in the polymer. For PHEMA, characteristic peaks would arise from the methylene (B1212753) protons (-CH₂-) in the backbone, the methyl protons (-CH₃) from the methacrylate group, and the hydroxyl protons (-OH) youtube.com. The chemical shifts and integration ratios of these signals can confirm the polymer's identity and purity. Furthermore, analysis of the peak multiplicities can reveal the tacticity (arrangement of stereocenters) of the polymer chains, which influences material properties.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. It can distinctly resolve signals for the carbonyl carbon, quaternary carbons, and methylene carbons of the PHEMA backbone youtube.com. This technique is particularly valuable for identifying different types of carbon atoms and confirming the formation of new bonds, such as those involved in cross-linking. Solid-state NMR can be employed for analyzing the structure of the cross-linked network and the mobility of polymer chains within the hydrogel.

NMR TypeStructural Information
¹H NMRIdentification of proton environments, monomer ratios, tacticity, hydrogen bonding.
¹³C NMRElucidation of carbon skeleton, cross-linking points, polymer architecture.
Solid-state NMRChain mobility, network structure, amorphous and crystalline domains.

Mass Spectrometry Techniques for Degradation Product Identification

Given that historical this compound scleral buckles exhibited degradation through hydrolysis, mass spectrometry (MS) techniques are critical for identifying and quantifying the degradation products nih.govmdpi.com. MS provides precise molecular weight information and fragmentation patterns, enabling the identification of unknown compounds resulting from polymer breakdown.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. In LC-MS, separation of complex mixtures of degradation products is achieved by liquid chromatography, followed by their ionization and detection by mass spectrometry. This allows for the identification of hydrophilic or non-volatile degradation products that may arise from the hydrolysis of ester linkages in PHEMA. GC-MS is suitable for volatile or semi-volatile degradation products, often requiring derivatization before analysis.

The identification of specific degradation products can provide insights into the mechanisms of polymer breakdown (e.g., hydrolytic scission of ester bonds), the stability of the hydrogel, and potential long-term changes in its chemical integrity within an environment. For instance, the detection of low molecular weight carboxylic acids or alcohols derived from the hydrolysis of PHEMA would signify the extent of degradation.

Electron Microscopy for Microstructural Analysis (e.g., SEM, TEM)

Electron microscopy techniques, notably Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are fundamental for visualizing the microstructural characteristics of this compound hydrogels. These methods reveal critical information about the surface morphology, porosity, and internal network architecture, all of which significantly influence the material's properties and performance.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal morphology of the polymer network, including individual polymer chains, cross-linking points, and the presence of any phase separation or heterogeneity. TEM can be used to study the nanoscale structure of this compound, providing insights into the packing density of the polymer chains and the distribution of solvent within the matrix.

Electron Microscopy TechniqueKey Information Provided
SEMSurface morphology, porosity, pore size and distribution, network integrity, structural changes due to degradation.
TEMInternal network architecture, polymer chain arrangement, cross-linking points, nanoscale heterogeneity.

X-ray Diffraction and Scattering for Polymer Crystalline and Amorphous Domains

Polyhydroxyethyl Methacrylate (PHEMA), the primary component of this compound hydrogels, is generally considered an amorphous polymer, meaning its chains lack long-range ordered crystalline structures. However, the degree of short-range order or the presence of any minor crystalline regions can significantly impact the material's mechanical properties and swelling behavior.

XRD can confirm the predominantly amorphous nature of this compound by presenting broad scattering peaks rather than sharp diffraction peaks characteristic of crystalline materials. The position and width of these broad peaks can give an indication of average interchain spacing.

SAXS provides information about larger-scale structural features (nanometer to sub-micrometer range), such as pore size distribution in the swollen state, phase separation, or variations in electron density within the hydrogel matrix. WAXS (a form of XRD) focuses on atomic and molecular-level structures (angstrom range), providing details about polymer chain packing and segment-to-segment distances. While this compound (PHEMA) is largely amorphous, these techniques can still reveal insights into the local ordering of polymer chains and how this ordering changes with hydration or degradation.

Rheological Characterization for Polymer Network Response to Deformation

Rheological characterization is crucial for understanding the mechanical properties of this compound hydrogels and their response to deformation, focusing solely on the material science aspects. These studies provide quantitative data on the viscoelastic behavior, network strength, and stability of the hydrogel.

Key rheological parameters include the storage modulus (G'), which represents the elastic or solid-like component of the material's response to deformation (energy stored), and the loss modulus (G''), which represents the viscous or liquid-like component (energy dissipated). The ratio of the loss modulus to the storage modulus, tan delta (G''/G'), provides an indication of the material's viscoelasticity; a tan delta much less than 1 indicates a more solid-like material, while a value greater than 1 suggests a more liquid-like behavior.

Common rheological tests applied to hydrogels include:

Strain Sweep (Amplitude Sweep): This test involves increasing the oscillatory strain at a constant frequency. It determines the linear viscoelastic region (LVR), where the material's moduli are independent of the applied strain. Beyond the LVR, the network structure begins to break down.

Frequency Sweep: This test measures G' and G'' as a function of oscillation frequency at a constant strain (within the LVR). For robust hydrogels, G' is typically higher than G'' across the frequency range, indicating a dominant elastic response. This test can reveal the presence of reversible or irreversible cross-linking and can give insights into the self-healing properties of certain hydrogels.

Time Sweep: In a time sweep experiment, both strain and frequency are kept constant, while moduli are monitored over time. This test is useful for determining gelation time or monitoring the structural stability and degradation of the hydrogel over a period.

Rheological TestMeasured ParameterKey Information
Strain SweepStorage Modulus (G'), Loss Modulus (G'')Linear viscoelastic region, network strength, critical strain for network breakdown.
Frequency SweepStorage Modulus (G'), Loss Modulus (G'')Viscoelastic behavior over different timescales, network integrity, evidence of cross-linking.
Time SweepStorage Modulus (G'), Loss Modulus (G'')Gelation kinetics, long-term stability, degradation monitoring.

The mechanical properties of this compound hydrogels, as determined by rheology, are directly influenced by factors such as the degree of cross-linking, the chemical structure of the polymer chains, and the water content. A higher cross-linking density typically leads to increased stiffness (higher G'). Understanding these rheological characteristics is vital for predicting the material's performance under various mechanical stresses and strains, which is critical for its application.

Q & A

Basic: How should researchers formulate initial research questions for Miragel studies to ensure scientific rigor?

A well-structured research question for this compound should adhere to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

  • Feasibility : Ensure access to specialized instrumentation (e.g., HPLC for purity analysis) and validate methods using established protocols .
  • Novelty : Conduct a systematic literature review to identify gaps, such as unexplored pharmacokinetic interactions or mechanistic pathways .
  • Ethical : Address safety protocols for handling bioactive compounds, including cytotoxicity screening .

Basic: What experimental design principles are critical for ensuring reproducibility in this compound studies?

  • Detailed Methodology : Include exact concentrations, solvents, and reaction conditions (e.g., "this compound dissolved in DMSO at 10 mM, incubated at 37°C for 24 hours") to enable replication .
  • Instrument Calibration : Specify metrics like detection limits (e.g., "LC-MS detection threshold: 0.1 ng/mL") and calibration curves .
  • Negative/Positive Controls : Use vehicle controls (e.g., DMSO-only) and reference compounds (e.g., cisplatin for cytotoxicity assays) .

Basic: How can researchers effectively conduct literature reviews to contextualize this compound within existing studies?

  • Keyword Strategy : Combine terms like "this compound AND pharmacokinetics" or "this compound AND oxidative stress" across databases (PubMed, Scopus) .
  • Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, statistical power) and conflicts of interest .
  • Gap Analysis : Tabulate findings to highlight understudied areas (e.g., "Limited data on this compound's metabolite profiling in hepatic models") .

Advanced: How should researchers resolve contradictions in experimental data related to this compound's bioactivity?

  • Triangulation : Cross-validate results using multiple assays (e.g., combine MTT assays with flow cytometry for apoptosis analysis) .
  • Statistical Reassessment : Apply robust tests (e.g., ANOVA with Tukey post-hoc) to confirm significance thresholds (p < 0.01 vs. p < 0.05) .
  • Contextual Factors : Control for variables like cell line heterogeneity or batch-to-batch compound variability .

Advanced: What methodological frameworks support the integration of this compound research with multi-disciplinary studies (e.g., computational modeling)?

  • Hybrid Models : Pair in vitro data with molecular docking simulations to predict this compound's binding affinity for target proteins (e.g., using AutoDock Vina) .
  • Data Harmonization : Standardize units (e.g., µM for IC50 values) and metadata (e.g., pH, temperature) across disciplines .
  • Collaborative Peer Review : Engage computational biologists and pharmacologists to refine hypotheses and validate models .

Advanced: Which statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Use four-parameter logistic curves (4PL) to calculate EC50/IC50 values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points while maintaining transparency in reporting .
  • Meta-Analysis : Aggregate datasets from independent labs to assess reproducibility (e.g., Forest plots for IC50 variability) .

Advanced: How can ethical and regulatory considerations be systematically addressed in this compound research involving human-derived samples?

  • Informed Consent Protocols : Document participant demographics (e.g., age, health status) and storage conditions for biospecimens .
  • Data Anonymization : Use coded identifiers for patient data and ensure compliance with GDPR or HIPAA standards .
  • Ethics Committee Alignment : Predefine endpoints (e.g., "Study halted if >20% cytotoxicity observed in healthy cell lines") .

Key Methodological Resources

  • Experimental Reproducibility : Follow Analytical Chemistry guidelines for instrument reporting and data transparency .
  • Conflict Resolution : Apply qualitative frameworks like triangulation and iterative hypothesis testing .
  • Interdisciplinary Collaboration : Use standardized nomenclature (IUPAC) and open-access data repositories (e.g., Zenodo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.